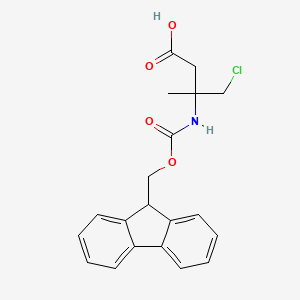

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is a derivative of amino acids, specifically modified with the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used extensively in peptide synthesis due to its ability to protect the amino group during chemical reactions, preventing unwanted side reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often employs solid-phase peptide synthesis (SPPS) techniques. This involves attaching the amino acid to a resin, followed by sequential addition of Fmoc-protected amino acids. The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added .

化学反応の分析

Types of Reactions

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Deprotection Reactions: The Fmoc group can be removed using bases like piperidine.

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HATU or DIC.

Common Reagents and Conditions

Fmoc Protection: Fmoc-Cl, sodium bicarbonate, dioxane.

Deprotection: Piperidine in DMF.

Coupling: HATU, DIC, DMF.

Major Products Formed

Fmoc Removal: Produces the free amino acid and dibenzofulvene.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

科学的研究の応用

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is used in various scientific research applications:

Chemistry: Used in the synthesis of peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Used in the development of peptide-based drugs and therapeutic agents.

Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.

作用機序

The primary mechanism of action of N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group is then removed under basic conditions, revealing the free amino group for further reactions .

類似化合物との比較

Similar Compounds

Uniqueness

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is unique due to the presence of the chloro and methyl groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable tool in the synthesis of complex peptides and proteins, offering different reactivity compared to other Fmoc-protected amino acids .

生物活性

N-Fmoc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and peptide synthesis. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

This compound is synthesized through a multi-step process involving the protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) group. The chlorination of the corresponding amino acid precursor is a critical step in its synthesis. The final product can be utilized in solid-phase peptide synthesis (SPPS), facilitating the incorporation of this unnatural amino acid into peptides.

Biological Activity

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Fmoc-modified amino acids. For instance, derivatives such as Fmoc-triazine amino acids have shown significant antibacterial activity against various strains of bacteria. The mechanism of action often involves disrupting bacterial membrane integrity and inducing cell death through intracellular targeting mechanisms .

Cytotoxic Effects

The compound's structural modifications can influence its cytotoxicity against cancer cell lines. Research indicates that similar Fmoc-amino acids exhibit varying degrees of cytotoxicity, with some derivatives demonstrating IC50 values in the low micromolar range against colon and melanoma cancer cell lines . This suggests that this compound may possess similar properties, warranting further investigation.

Case Studies

-

Antimicrobial Peptide Development

A study focused on synthesizing antimicrobial peptides using Fmoc-protected amino acids revealed that certain sequences incorporating Fmoc-triazine derivatives displayed enhanced proteolytic stability and significant antibacterial effects without hemolytic activity . This underscores the potential for this compound in developing new antimicrobial agents. -

Cytotoxicity Screening

In a comparative analysis of various Fmoc-amino acids, compounds similar to this compound were evaluated for their cytotoxic effects on multiple cancer cell lines. Results indicated that modifications to the amino acid structure could lead to improved selectivity and potency against specific cancer types .

Table 1: Antimicrobial Activity of Fmoc-Amino Acids

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fmoc-Triazine Derivative BJK-4 | E. coli | 16 µg/mL |

| Fmoc-Triazine Derivative BJK-6 | S. aureus | 32 µg/mL |

| This compound | TBD | TBD |

Table 2: Cytotoxicity IC50 Values Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HCT116 (Colon) | TBD |

| This compound | SK-MEL-2 (Melanoma) | TBD |

特性

IUPAC Name |

4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO4/c1-20(12-21,10-18(23)24)22-19(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAUVNOTPSLZIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。